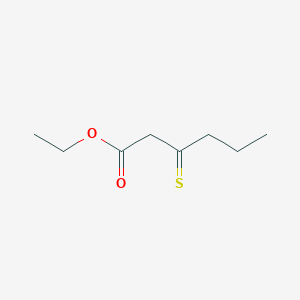
Ethyl 3-sulfanylidenehexanoate
Cat. No. B8568229
Key on ui cas rn:
61125-04-0
M. Wt: 174.26 g/mol
InChI Key: MTFXCXOWMORKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04128562
Procedure details


A mixture of 77 g of ethyl 3-thioxo-hexanoate, 300 ml of methanol and 28 g of potassium methylate was stirred at 20° C. for 15 minutes and after the addition of 30.2 g of chloroacetonitrile, thereto, the mixture was stirred for another 15 minutes at 20° C. The mixture was refluxed for 4 hours and the solvent was then evaporated. The residue was dissolved in ether and the ether phase was washed with methylene chloride, acidified with concentrated hydrochloric acid and extracted with ethyl acetate. The solution was then treated with activated carbon, was dried and evaporated to dryness. The residue was dissolved in toluene and the solution was iced and vacuum filtered. The recovered crystals were crystallized from a 3-1 petroleum ether-benzene mixture to obtain 3.1 g of 2-cyano-3-hydroxy-5-n-propyl-thiophene melting at 78° C.

Name
potassium methylate
Quantity
28 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[S:1]=[C:2]([CH2:9][CH2:10][CH3:11])[CH2:3][C:4]([O:6]CC)=O.C[O-].[K+].Cl[CH2:16][C:17]#[N:18]>CO>[C:17]([C:16]1[S:1][C:2]([CH2:9][CH2:10][CH3:11])=[CH:3][C:4]=1[OH:6])#[N:18] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
77 g
|
|
Type
|
reactant
|
|
Smiles
|
S=C(CC(=O)OCC)CCC
|
|
Name
|
potassium methylate
|
|
Quantity
|
28 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[K+]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
30.2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 20° C. for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for another 15 minutes at 20° C
|
|
Duration
|
15 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 4 hours
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was then evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in ether
|
WASH
|
Type
|
WASH
|
|
Details
|
the ether phase was washed with methylene chloride
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The solution was then treated with activated carbon
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in toluene
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
vacuum filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The recovered crystals were crystallized from a 3-1 petroleum ether-benzene mixture
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C=1SC(=CC1O)CCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 4.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
